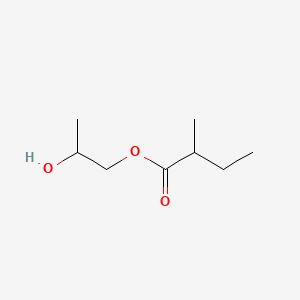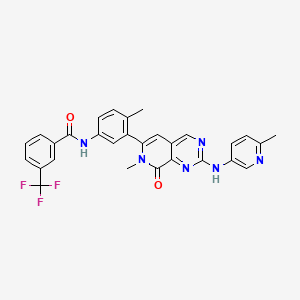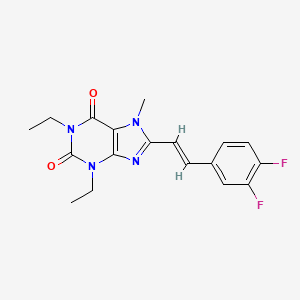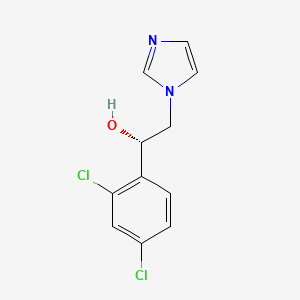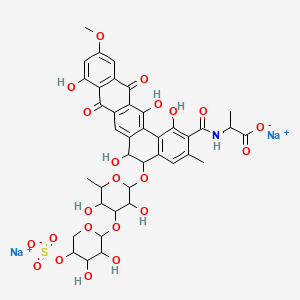
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)- is a complex organic compound with significant biochemical and pharmacological properties
Preparation Methods
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the final disodium salt. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating biochemical pathways and cellular functions. The exact mechanism of action depends on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique structure and specific functional groups. Similar compounds include:
- D-Alanine derivatives with different substituents.
- Other glycosylated compounds with similar pharmacological properties. Its uniqueness lies in its specific combination of functional groups and the resulting biochemical properties.
Properties
CAS No. |
139501-89-6 |
|---|---|
Molecular Formula |
C39H39NNa2O22S |
Molecular Weight |
951.8 g/mol |
IUPAC Name |
disodium;2-[[5-[4-(3,4-dihydroxy-5-sulfonatooxyoxan-2-yl)oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C39H41NO22S.2Na/c1-10-5-17-23(30(47)20(10)36(51)40-11(2)37(52)53)22-15(8-16-24(31(22)48)27(44)14-6-13(57-4)7-18(41)21(14)26(16)43)28(45)34(17)60-39-33(50)35(25(42)12(3)59-39)61-38-32(49)29(46)19(9-58-38)62-63(54,55)56;;/h5-8,11-12,19,25,28-29,32-35,38-39,41-42,45-50H,9H2,1-4H3,(H,40,51)(H,52,53)(H,54,55,56);;/q;2*+1/p-2 |
InChI Key |
PJCMYMIMJNJMQX-UHFFFAOYSA-L |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)[O-])C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


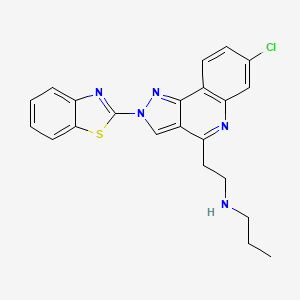
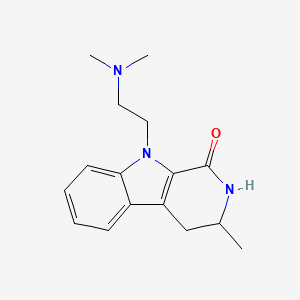
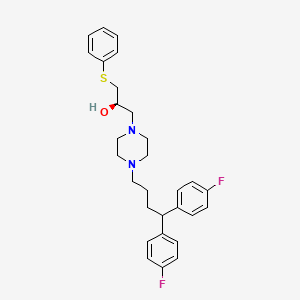
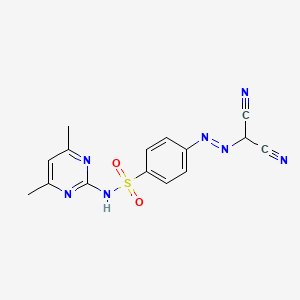
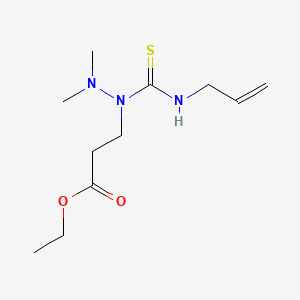
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
